SodiumPhosphateMonobasicDihydrate

Buffer Capacity Ionic Strength Biophysical Assay

Substituting hydration states without correction introduces systematic buffer preparation errors. Sodium phosphate monobasic dihydrate (NaH₂PO₄·2H₂O) provides consistent 156.01 g/mol MW and 18.0-26.5% water content for reproducible phosphate buffers (pKa₂ 7.21, pH 5.8-8.0). • ≥99% purity ensures minimal baseline artifacts in HPLC and UV spectrophotometry (A₂₆₀/A₂₈₀ ≤0.01). • USP/EP grade available with certified low endotoxin and heavy metal content for GMP manufacturing. • Preferred sodium cation system for DNA/RNA extraction, PCR, and protein purification-avoids potassium-induced enzyme interference.

Molecular Formula C8H10N2
Molecular Weight 0
CAS No. 13472-38-0
Cat. No. B1172536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodiumPhosphateMonobasicDihydrate
CAS13472-38-0
Molecular FormulaC8H10N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Phosphate Monobasic Dihydrate (13472-38-0): A Hydrate-Defined Buffer Salt for Reproducible Aqueous Chemistry


Sodium phosphate monobasic dihydrate (NaH₂PO₄·2H₂O, CAS 13472-38-0) is a hydrated sodium salt of phosphoric acid, containing exactly two water molecules of crystallization per formula unit [1]. This well-defined hydration state yields a consistent molecular weight (156.01 g/mol) and predictable water content (18.0% to 26.5% loss on drying) that distinguish it from the anhydrous (NaH₂PO₄) and monohydrate (NaH₂PO₄·H₂O) forms [2]. As the acidic component of the phosphate buffer system, it provides a pKa₂ of 7.21 at 20°C and works in conjunction with its conjugate base (sodium phosphate dibasic) to buffer in the physiologically relevant pH 5.8–8.0 range . Its primary scientific and industrial value lies in its use as a pH buffer in analytical chromatography, molecular biology, and pharmaceutical formulation, where precise control over hydration state and ionic composition is critical for method reproducibility.

Why Sodium Phosphate Monobasic Dihydrate Cannot Be Freely Substituted with Anhydrous, Monohydrate, or Potassium Salt Analogs


Substituting sodium phosphate monobasic dihydrate with an anhydrous or monohydrate form without accounting for water of crystallization introduces systematic weighing errors that propagate to buffer ionic strength, osmolality, and pH [1]. The anhydrous form (MW 119.98) is slightly hygroscopic and deliquescent, making precise gravimetric preparation challenging in ambient laboratory conditions [2]. Potassium phosphate analogs (KH₂PO₄), while sharing the same pKa₂ and buffering range, differ in cation-specific effects: sodium and potassium ions exert distinct influences on enzyme activity, protein solubility (Hofmeister series), and cell culture osmotic balance [3]. In HPLC applications, the solubility limit of phosphate buffers in high-percentage acetonitrile mobile phases differs measurably between sodium and potassium salts, affecting method robustness and system compatibility [4].

Quantitative Evidence for Sodium Phosphate Monobasic Dihydrate: Differentiated Performance vs. Citrate, Potassium, and Anhydrous Forms


Phosphate Buffer Achieves Higher Ionic Strength at Lower Molar Concentrations vs. Citrate Buffer

In a biophysical study comparing buffer effects on protein self-association using sedimentation equilibrium analytical ultracentrifugation, phosphate buffers generated systematically higher ionic strength per unit molar concentration compared to citrate buffers at matched buffer concentrations [1]. At a nominal 25 mM buffer concentration, phosphate buffer produced an ionic strength of 31 × 10³ molal versus citrate buffer at 91 × 10³ molal [1]. For a given molar concentration, phosphate therefore provides lower ionic strength, allowing finer experimental control over electrostatic effects while maintaining pH stability.

Buffer Capacity Ionic Strength Biophysical Assay

Sodium vs. Potassium Phosphate: Identical pKa₂ but Distinct Cation-Dependent Biological and Solubility Outcomes

Sodium phosphate monobasic dihydrate shares an identical pKa₂ of 7.21 at 20°C with its potassium counterpart (KH₂PO₄) . This equivalence in acid-base equilibrium constant is a class-level inference: both sodium and potassium phosphate buffers can achieve identical pH buffering ranges (pH 5.8–8.0). However, the sodium cation in sodium phosphate buffers is preferred over potassium in numerous molecular biology and cell culture applications because potassium ions can differentially inhibit certain enzymatic reactions and alter protein solubility via Hofmeister series effects [1]. Additionally, sodium phosphate exhibits measurably higher solubility than potassium phosphate in water-methanol mobile phases commonly used in HPLC [2].

pKa Hofmeister Series Cell Culture

HPLC Mobile Phase Compatibility: Phosphate Buffer Solubility Limits in Acetonitrile-Driven Gradients

Phosphate buffers exhibit a well-documented solubility limitation when paired with acetonitrile (ACN) as the organic modifier in reversed-phase HPLC. Specifically, the solubility limit of phosphate buffer in 80% acetonitrile is approximately 10 mM [1]. At concentrations exceeding this threshold, or when pure acetonitrile is mixed on-line with aqueous phosphate buffer, localized precipitation can occur at the solvent interface within the HPLC mixer, leading to system contamination, check-valve failure, and irreproducible chromatography [1]. This limitation is less pronounced with methanol as the organic solvent, where phosphate buffers show higher solubility [2].

HPLC Mobile Phase Solubility

USP Monograph Specifications: Dihydrate Form Enables Precise Water Content Verification for GxP Compliance

The USP monograph for Monobasic Sodium Phosphate defines distinct water content specifications for each hydration form: anhydrous (<2.0% water), monohydrate (10.0% to 15.0%), and dihydrate (18.0% to 26.5%) as determined by Method I (Karl Fischer titration or loss on drying) [1]. The dihydrate form's water content range corresponds to approximately 2.0 to 2.3 moles of water per mole of NaH₂PO₄, reflecting the theoretical dihydrate stoichiometry (2.0 H₂O) with allowance for surface moisture and storage conditions. The monograph further specifies an assay range of 98.0% to 103.0% NaH₂PO₄ calculated on the anhydrous basis, and a solution pH of 4.1 to 4.5 for a 1.0 g equivalent in 20 mL water [1].

Pharmacopoeia Quality Control GMP

Aqueous pH and Solubility: Dihydrate Form Provides Acidic Stock Solutions Suitable for Phosphate Buffer Preparation

Sodium phosphate monobasic dihydrate exhibits a solution pH of 4.2 to 4.5 at 20°C when prepared as an aqueous solution, and a 0.1 mol/L aqueous solution has a pH of 4.5 at 25°C [1]. The compound is readily soluble in water with a solubility of approximately 12.14% (w/w) at 25°C and is practically insoluble in ethanol [2][3]. In comparison, the anhydrous form is described as slightly hygroscopic, while the dihydrate form is stable under standard laboratory storage conditions but loses water of crystallization upon heating to 100°C [4]. The monohydrate form has a density of 2.04 g/cm³, whereas the dihydrate has a density of 1.915 g/cm³ and begins to decompose at 60°C [4].

Solubility pH Buffer Preparation

Sodium Phosphate Monobasic Dihydrate: Evidence-Supported Procurement Scenarios Based on Quantitative Differentiation


HPLC Method Development with Acetonitrile-Rich Gradients: Mandatory Buffer Concentration Cap at 10 mM

When developing or transferring reversed-phase HPLC methods that employ acetonitrile as the organic modifier at levels exceeding 70%, sodium phosphate buffers must be limited to a concentration of approximately 10 mM to avoid precipitation at the solvent interface during on-line mixing [1]. Procurement teams supporting analytical development laboratories should verify that the phosphate salt used for mobile phase preparation is of sufficient purity (≥99% HPLC grade) to prevent baseline artifacts and column fouling. If higher buffer capacity is required (e.g., for complex separations with pH-sensitive analytes), procurement should shift toward methanol-based mobile phases (where phosphate solubility is higher) or consider acetate buffers as an alternative, albeit with a lower UV cutoff and different buffering range [2].

Biophysical Characterization of Protein-Protein Interactions: Phosphate Preferred Over Citrate for Lower Ionic Strength Background

For studies involving sedimentation equilibrium analytical ultracentrifugation, surface plasmon resonance, or isothermal titration calorimetry where accurate measurement of weak protein-protein interactions is required, phosphate buffer is preferred over citrate buffer. At equivalent molar concentrations (e.g., 25 mM), phosphate generates an ionic strength approximately one-third that of citrate (31 vs. 91 × 10³ molal), enabling the study of electrostatic contributions to binding with reduced screening effects [1]. Procurement of sodium phosphate monobasic dihydrate (in combination with dibasic phosphate) for such applications should prioritize molecular biology or biotechnology grade material with certified low endotoxin and low heavy metal content to avoid interference with sensitive biophysical measurements.

Pharmaceutical Manufacturing and QC Laboratories Requiring Compendial Compliance: Dihydrate Form Simplifies Hydration State Verification

For pharmaceutical excipient manufacturing, finished product QC release testing, and analytical method validation conducted under USP/NF or EP monographs, the dihydrate form of sodium phosphate monobasic is specified with a water content range of 18.0% to 26.5% [1]. This broad, distinct range (compared to monohydrate at 10.0–15.0% and anhydrous at <2.0%) reduces the likelihood of ambiguous identification of hydration state during incoming material inspection. Procurement for GMP manufacturing and QC laboratory use should specify USP, NF, or Ph. Eur. grade material with certificate of analysis documenting assay (98.0–103.0% on anhydrous basis), pH (4.1–4.5), and compliance with heavy metals, arsenic, chloride, and sulfate limits as defined in the official monograph.

Cell Culture and Molecular Biology Buffer Preparation: Sodium Phosphate as the Default Cation Choice for Enzyme and Nucleic Acid Workflows

In molecular biology protocols for DNA/RNA extraction, restriction enzyme digestion, PCR, and protein purification, sodium phosphate buffers are the default and most widely validated cation system. While potassium phosphate buffers provide identical pKa and buffering range, the sodium cation is preferred because potassium ions can alter the activity of certain enzymes (e.g., restriction endonucleases, kinases) and affect nucleic acid hybridization stringency [1]. Procurement of sodium phosphate monobasic dihydrate for molecular biology applications should specify molecular biology grade material with certified low absorbance at 260 nm and 280 nm (typically ≤0.01) to ensure compatibility with UV spectrophotometric quantification of nucleic acids and proteins.

Technical Documentation Hub

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